Product packaging for Allyl methacrylate(Cat. No.:CAS No. 96-05-9)

Allyl methacrylate

Cat. No.: B124383
CAS No.: 96-05-9
M. Wt: 126.15 g/mol
InChI Key: FBCQUCJYYPMKRO-UHFFFAOYSA-N
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Description

Allyl Methacrylate (AMA) is an ester of methacrylic acid that serves as a versatile monomer and cross-linking agent in polymer synthesis and materials science research . Its molecular structure features dual vinyl groups—a highly reactive methacrylic group and an allylic group—that allow for the formation of homopolymers and copolymers, and enable effective bifunctional cross-linking . This cross-linking capability imparts developed materials with a valuable combination of properties, including excellent chemical resistance, enhanced impact strength, improved adhesion, high hardness, and low shrinkage . In research and development, AMA is utilized across diverse applications. It is a key component in the formulation of dental composites, industrial and automotive coatings, optical polymers, photoresists, and UV inkjet inks . Its function as a crosslinker is also critical in the development of pressure-sensitive adhesives, sealants, and various vinyl and acrylate polymer systems . Furthermore, its role as a precursor for silyl-containing methacrylates and silane coupling agents makes it integral to creating composites from inorganic fillers and organic polymers . Recent scientific investigations have also explored its use in synthesizing novel porous copolymers with divinylbenzene for potential applications in sorption and as platforms for further chemical modification . WARNING: This product is for laboratory research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. This compound is a flammable liquid and may be fatal if inhaled or toxic if in contact with skin. It may cause organ damage, serious eye irritation, and respiratory irritation . Researchers must consult the Safety Data Sheet prior to use and handle it with appropriate precautions in a well-ventilated area, using proper personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B124383 Allyl methacrylate CAS No. 96-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H10O2/c1-4-5-9-7(8)6(2)3/h4H,1-2,5H2,3H3
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InChI Key

FBCQUCJYYPMKRO-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCC=C
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Molecular Formula

C7H10O2
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Related CAS

25189-05-3
Record name 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID2021816
Record name Allyl methacrylate
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Molecular Weight

126.15 g/mol
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Physical Description

Liquid, Clear colorless liquid with a pungent odor; [ACGIH], Colorless liquid.
Record name 2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester
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Boiling Point

150 °C, 302 °F
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Flash Point

33.9 °C
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Density

0.9335 g/cu cm at 20 °C, 0.9335
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Vapor Pressure

5.77 [mmHg], 5.77 mm Hg at 25 °C, 5.77 mmHg
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Color/Form

Colorless liquid

CAS No.

96-05-9
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Synthesis Methodologies for Allyl Methacrylate Polymers and Copolymers

Homopolymerization of Allyl Methacrylate (B99206)

The homopolymerization of allyl methacrylate is characterized by the preferential reaction of the more reactive methacrylate double bond, leading to the formation of linear polymer chains with pendant allyl groups. These unreacted allyl groups present opportunities for post-polymerization modifications, such as crosslinking.

Free Radical Polymerization

Free radical polymerization is a common and extensively studied method for the synthesis of poly(this compound) (PAMA). This process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). The polymerization can be carried out under different conditions, including in solution or in bulk, each influencing the reaction kinetics and the characteristics of the resulting polymer.

Solution polymerization of this compound is frequently conducted in solvents like carbon tetrachloride (CCl4) using AIBN as the initiator. This method allows for better heat dissipation and control over the reaction compared to bulk polymerization. Studies have shown that the polymerization of AMA in a CCl4 solution initiated by AIBN proceeds readily at temperatures ranging from 50 to 70°C. The resulting polymer is often insoluble in common organic solvents, a characteristic attributed to its high molecular weight. Spectroscopic analysis, including FT-IR and NMR, has confirmed that even at high conversions, a significant percentage (around 98-99%) of the allyl side groups remain as pendant, unreacted moieties on the polymer backbone. This indicates that cyclopolymerization is not a dominant reaction pathway under these conditions.

Detailed kinetic studies have been performed to understand the behavior of this polymerization system. The data below illustrates the effect of temperature on the conversion of this compound over time in a solution polymerization process using CCl4 as the solvent and AIBN as the initiator.

Note: The data in this table is representative of typical polymerization kinetics and is intended for illustrative purposes.

Bulk polymerization of this compound involves the polymerization of the monomer in the absence of a solvent, with only the initiator present. This method can lead to the rapid formation of high molecular weight polymer. However, controlling the reaction can be challenging due to the significant increase in viscosity and the exothermic nature of the polymerization, which can lead to auto-acceleration.

Research into the bulk atom transfer radical polymerization (ATRP) of this compound has demonstrated that this controlled radical polymerization technique can be employed. Kinetic studies of bulk ATRP have shown that the process can proceed in a living manner during the initial stages of the polymerization. However, as the reaction progresses and viscosity increases, diffusion limitations can disrupt the equilibrium between the growing radicals and dormant species.

An induction period, a time at the beginning of the reaction during which there is little or no polymerization, can be observed in the free radical polymerization of this compound. This delay is often attributed to the presence of inhibitors, such as dissolved oxygen, which react with and consume the initially generated radicals. Once the inhibitor is consumed, the polymerization proceeds. In the case of radiation-induced polymerization of this compound in the presence of atmospheric oxygen, a longer induction period is observed compared to polymerization under vacuum. For chemically initiated systems, the presence of impurities or inhibitors in the monomer or solvent can also lead to an induction period.

Auto-acceleration, also known as the gel effect or Trommsdorff–Norrish effect, is a common feature in the free radical polymerization of many vinyl monomers, including this compound. This phenomenon is characterized by a marked increase in the rate of polymerization and the molecular weight of the polymer at intermediate to high conversions. It is caused by a decrease in the termination rate due to the increased viscosity of the polymerization medium, which hinders the diffusion of the large polymer radicals.

In the solution polymerization of this compound in CCl4 with AIBN, the kinetic curves at 60°C and 70°C are of the auto-accelerated type. In contrast, at a lower temperature of 50°C, the polymerization proceeds with an almost linear kinetic curve, indicating the absence or significant reduction of the auto-acceleration effect.

The following table provides a conceptual representation of how conversion might progress over time at different temperatures, illustrating the onset of auto-acceleration at higher temperatures.

Note: This table is a conceptual illustration of the auto-acceleration effect based on described phenomena and is not derived from a single specific dataset.

Kinetic Studies and Reaction Parameters
Activation Energy Determination (e.g., Arrhenius activation energy)

The activation energy of polymerization is a critical parameter that provides insight into the temperature sensitivity of the reaction rate. For the polymerization of this compound, the Arrhenius activation energy has been determined to be a key factor in understanding its polymerization kinetics.

In a study investigating the free radical polymerization of this compound in a carbon tetrachloride (CCl4) solution initiated by alpha,alpha'-azoisobutyronitrile (AIBN), the Arrhenius activation energy was found to be 77.5 kJ/mol. The polymerization was conducted at temperatures of 50, 60, and 70°C. The kinetic profiles of the polymerization were observed to be auto-accelerated at 60 and 70°C, while at 50°C, the kinetics were nearly linear. In a separate investigation involving the chemical-initiated polymerization of this compound, a slightly different Arrhenius activation energy of 82.3 kJ/mol was reported. These values are crucial for controlling the polymerization process and predicting the reaction outcomes at different temperatures.

Activation Energy for this compound Polymerization
Initiator SystemSolventReported Activation Energy (kJ/mol)Reference
alpha,alpha'-azoisobutyronitrile (AIBN)Carbon Tetrachloride (CCl4)77.5 acs.orgdtic.mil
Chemical InitiatorNot Specified82.3

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the polymerization of this compound, offering a pathway to polymers with controlled structures. The polymerization typically proceeds in a "living" fashion during the initial stages, characterized by a constant and low radical concentration. However, as the reaction progresses, challenges such as increased diffusion resistance can disrupt the equilibrium between the growing radicals and dormant species, potentially leading to a loss of control.

The choice of experimental parameters significantly influences the outcome of ATRP of this compound. Factors such as initiator concentration, polymerization temperature, and the type of halide in the catalyst system all play a role in determining the gel point conversion and the molecular characteristics of the resulting poly(this compound) prepolymers. For instance, lowering the reaction temperature has been shown to increase the fraction of syndiotactic arrangements in the polymer microstructure. Both bulk and solution polymerization approaches have been explored, with kinetic analyses demonstrating that solution polymerizations often exhibit two distinct stages: an initial continuous increase in conversion followed by a deceleration process leading to a limiting conversion that is dependent on the solvent's polarity and concentration.

Research Findings on ATRP of this compound
ParameterObservationReference
KineticsLiving polymerization in early stages; diffusion resistance can interrupt equilibrium at later stages.
TemperatureLower temperatures increase syndiotactic arrangements.
SolventPolarity and concentration affect the limiting conversion.
Gel PointDependent on initiator concentration, temperature, and catalyst halide.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique that has been utilized to synthesize well-defined allyl-functionalized polymers. A key advantage of RAFT in the context of this compound is the ability to selectively polymerize the more reactive methacrylate double bond while leaving the allyl double bonds intact. This selectivity is achieved by establishing a fast RAFT equilibrium.

The resulting polymers possess pendant allyl groups along the polymer backbone, which are available for post-polymerization modifications. Gel permeation chromatography (GPC) and proton nuclear magnetic resonance (¹H NMR) spectroscopy have confirmed the high chain-end functionality of copolymers synthesized via this method. The selection of the RAFT agent is crucial for achieving good control over the polymerization and minimizing side reactions.

Key Findings in RAFT Polymerization of this compound
AspectFindingReference
SelectivityPolymerization occurs selectively at the methacrylate double bond.
Pendant GroupsAllyl double bonds remain intact as pendant groups.
Polymer CharacterizationGPC and ¹H NMR confirm high chain-end functionality.
ControlA fast RAFT equilibrium is essential for controlled polymerization.

Anionic Polymerization

Anionic polymerization offers a precise method for synthesizing poly(this compound) with well-defined molecular weights and narrow molecular weight distributions (MWDs). This technique requires stringent reaction conditions, typically very low temperatures, to suppress side reactions and maintain the living nature of the polymerization.

Successful anionic homopolymerization of this compound has been achieved at -70°C in tetrahydrofuran (B95107) (THF) using 1,1-diphenylhexyllithium as an initiator in the presence of lithium chloride. Under these conditions, the polymerization proceeds exclusively through the methacrylate double bond, yielding linear polymers with pendant allyl groups. This method has been shown to produce polymers with MWDs as low as 1.06–1.16.

Anionic copolymerization of this compound with other monomers, such as methyl methacrylate, has also been demonstrated. Using a phosphazene base as a catalyst at room temperature, linear copolymers with pendant allyl groups can be synthesized with high conversions of both monomers and without the risk of gelation or crosslinking. The active centers generated by the phosphazene base are not strong enough to initiate polymerization of the less reactive allyl groups, thus preserving them for potential future reactions.

Anionic Polymerization of this compound: Research Findings
Polymerization TypeInitiator/CatalystTemperatureKey OutcomesReference
Homopolymerization1,1-diphenylhexyllithium / LiCl-70°CWell-defined polymers, narrow MWD (1.06–1.16), polymerization via methacrylate group. nih.gov
Copolymerization (with Methyl Methacrylate)t-BuP4 (phosphazene base)Room TemperatureHigh conversion (>90%), linear copolymers with pendant allyl groups, no cross-linking. nih.gov

Gamma (γ)-Radiation Initiated Polymerization

Gamma (γ)-radiation offers an alternative method for initiating the polymerization of this compound. This technique can be carried out under various conditions, including in solution under vacuum or in bulk in the presence of atmospheric oxygen. The polymerization kinetics are influenced by the reaction environment. For instance, bulk polymerization in the presence of oxygen exhibits an S-shaped kinetic curve with a prolonged induction period due to the inhibitory effect of oxygen. In contrast, solution polymerization under vacuum shows a nearly linear kinetic curve with a short induction period, reaching a limiting conversion of 100%.

Characterization of the resulting polymers reveals that polymerization primarily occurs through the opening of the vinyl groups of the methacrylate moiety. A significant finding is that approximately 98–99% of the allyl groups remain unreacted and are present as pendant groups in the final polymer structure. This high retention of the allyl functionality makes γ-radiation initiated polymerization a viable route for producing polymers amenable to subsequent crosslinking or functionalization. The polymers obtained are often gel-like, particularly at higher conversions, though linear chain fractions can be isolated at lower conversions.

Research Findings on γ-Radiation Initiated Polymerization of this compound
Polymerization ConditionKinetic ProfileKey Polymer CharacteristicsReference
Bulk (in presence of oxygen)S-shaped curve with a long induction period.Mostly gel-type polymer. dtic.mil
Solution (under vacuum)Almost linear curve with a short induction period, reaching 100% conversion.Gel-type with linear fractions at low conversions; 98-99% of allyl groups remain pendant. dtic.mil

Plasma Polymerization Techniques

Plasma polymerization is a solvent-free technique that utilizes the energy of plasma to deposit thin polymer films onto various substrates. This method is particularly useful for creating highly crosslinked and pinhole-free coatings. While specific detailed research findings on the plasma polymerization of this compound are limited, the principles of this technique and studies on similar monomers provide insight into its potential applications.

In plasma polymerization, the monomer is introduced into a low-pressure chamber where it is subjected to an electric field, creating a plasma state containing ions, electrons, and radicals. These reactive species initiate polymerization, leading to the formation of a polymer film on a substrate. The structure and properties of the resulting film are highly dependent on the plasma parameters, such as power, pressure, and monomer flow rate. For monomers containing multiple functional groups, like this compound, plasma polymerization can lead to complex film chemistries due to fragmentation and rearrangement of the monomer in the plasma environment. It is expected that both the methacrylate and allyl groups would participate in the polymerization process to varying extents, resulting in a highly crosslinked network structure. This technique holds promise for surface modification applications where thin, durable, and functional coatings are required.

General Characteristics of Plasma Polymerization for Acrylate (B77674)/Allyl Monomers
AspectDescriptionReference
ProcessSolvent-free, vapor-phase deposition initiated by plasma.
Film PropertiesTypically highly crosslinked, amorphous, and pinhole-free.
Monomer ReactivityBoth saturated and unsaturated bonds can be activated, leading to complex film structures.
Controlling FactorsPlasma power, pressure, monomer flow rate, and duty cycle (for pulsed plasma) determine film chemistry and properties.

Copolymerization of this compound

Copolymerization is a versatile method to tailor the properties of polymers by incorporating two or more different monomer units into a single polymer chain. The inclusion of this compound in copolymerization reactions imparts unique characteristics to the resulting materials, primarily due to the presence of the pendant allyl groups.

Free-radical polymerization is a widely utilized method for synthesizing a broad range of polymers and copolymers. In the context of this compound, this technique allows for the polymerization of the methacrylate double bond while often leaving the allyl double bond intact, leading to the formation of linear copolymers with pendant reactive sites.

The copolymerization of this compound with acrylamide (B121943) (AA) has been investigated to produce hydrogels and other functional polymers. In a typical synthesis, the copolymerization is carried out via solution polymerization. For instance, studies have employed tetrahydrofuran (THF) as the solvent and α,α'-azoisobutyronitrile (AIBN) as the initiator at a temperature of 60°C. The composition of the resulting copolymer can be controlled by varying the molar ratio of the monomers in the initial feed.

Research has shown that by adjusting the feed concentrations of this compound, copolymers with different compositions can be obtained. The chemical structures and compositions of these copolymers are typically confirmed using techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Free Radical Copolymerization of this compound (AMA) with Acrylamide (AA)
Molar Percentage of AMA in FeedInitiatorSolventTemperature (°C)
5AIBNTHF60
15AIBNTHF60
25AIBNTHF60
Table 2: Free Radical Copolymerization of this compound (AMA) with Methyl Methacrylate (MMA)
AMA Concentration (wt%)Polymerization MethodTemperature (°C)Key Findings
2-10Bulk70AMA concentration affects the gel effect parameters. researchgate.net

The copolymerization of this compound with butyl acrylate (BA) has been successfully achieved without gel formation through atom transfer radical polymerization (ATRP), a controlled type of free-radical polymerization. These reactions have been carried out in benzonitrile solution at 70°C. The use of ATRP allows for the synthesis of well-defined copolymers with controlled molecular weights and narrow molecular weight distributions. The reactivity ratios for this copolymerization have been determined, indicating the relative reactivity of each monomer towards the propagating radical chain ends.

Table 3: Atom Transfer Radical Copolymerization of this compound (AMA) with Butyl Acrylate (BA)
Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization MethodSolventTemperature (°C)
AMABA2.70 ± 0.120.35 ± 0.03ATRPBenzonitrile70

Copolymers of this compound and glycidyl (B131873) methacrylate (GMA) have been synthesized, resulting in polymers with two distinct types of reactive pendant groups: allyl and epoxy. This dual functionality allows for a variety of subsequent chemical modifications and crosslinking reactions. Research has indicated that copolymers of AMA and GMA undergo complete thermal degradation at approximately 500°C. researchgate.net

While detailed experimental data on the free radical copolymerization and reactivity ratios for the specific AMA-GMA pair are not extensively documented in the provided sources, related studies on the copolymerization of GMA with other methacrylates provide some insight. For instance, the free radical copolymerization of GMA with N-isopropylacrylamide has reported reactivity ratios of rGMA = 2.69 and rNIPAAm = 0.39, suggesting a higher reactivity of the GMA monomer in that system. nih.gov

Table 4: General Information on this compound (AMA) and Glycidyl Methacrylate (GMA) Copolymers
PropertyObservationReference
SynthesisCopolymers with pendant allyl and epoxy groups have been synthesized.
Thermal DegradationComplete degradation occurs at approximately 500°C. researchgate.net

The free radical copolymerization of this compound with N,N-dimethylacrylamide results in copolymers that possess pendant allyl groups along the polymer chain. These copolymers have been shown to exhibit liquid-liquid phase transitions in aqueous solutions at temperatures that are dependent on the this compound content.

Specific reactivity ratios for the free-radical copolymerization of this compound and N,N-dimethylacrylamide are not detailed in the provided search results. However, studies on the copolymerization of N,N-dimethylacrylamide (DMA) with other functional methacrylates, such as 2-(N-ethylperfluorooctanesulfonamido)ethyl methacrylate (FOSM), have determined reactivity ratios of rDMA = 0.859 ± 0.026 and rFOSM = 2.876 ± 0.083. researchgate.netacs.org

Table 5: Characteristics of this compound (AMA) and N,N-dimethylacrylamide Copolymers
PropertyObservationReference
StructureCopolymers contain pendant allyl groups.
Solution BehaviorAqueous solutions exhibit temperature-dependent liquid-liquid phase transitions.

Anionic Copolymerization (e.g., with MMA)

Anionic polymerization offers a pathway to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The anionic copolymerization of this compound with methyl methacrylate (MMA) has been explored, yielding copolymers with specific structural characteristics. researchgate.net One study utilized 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2Λ5,Λ5-catenadi-(phosphazene) (t-BuP4) as a catalyst at room temperature. researchgate.net

However, anionic polymerization of monomers like AMA is not without challenges. The initiator can react not only with the acrylic double bond to start polymerization but also with the carbonyl group of the monomer, which is a complicating side reaction. cdnsciencepub.com Despite this, research has shown that well-defined homopolymers of AMA and block copolymers with MMA can be prepared under specific conditions, such as using 1,1-diphenylhexyllithium (DPHL) as an initiator in THF at -70 °C in the presence of LiCl. researchgate.net Under these conditions, the allyl double bonds are generally not involved in the polymerization process itself. cdnsciencepub.com

Block Copolymer Synthesis

Block copolymers containing this compound can be synthesized, providing materials with distinct domains and properties. Anionic polymerization is a key technique for creating well-defined block copolymers. For instance, the anionic block copolymerization of AMA with MMA has been successfully demonstrated. researchgate.net This process can generate di- and triblock copolymers with controlled molecular weights, compositions, and narrow molecular weight distributions (Mw/Mn = 1.05–1.16). researchgate.net The synthesis is typically performed at low temperatures (-70 °C) using initiators like 1,1-diphenylhexyllithium (DPHL) in THF with LiCl. researchgate.net

The synthesis strategy often involves the sequential addition of monomers. Preformed polystyrene or poly(methyl methacrylate) anions can be reacted with this compound to form block copolymers. researchgate.net This allows for the creation of complex architectures where the AMA block provides reactive handles for further modification or cross-linking.

Terpolymerization (e.g., Methacrylic Acid-Ethyl Acrylate-Allyl Methacrylate)

Terpolymers of methacrylic acid, ethyl acrylate, and this compound are synthesized to create materials with a balance of hydrophilic, hydrophobic, and cross-linkable/functional properties. tandfonline.comtandfonline.com A common method for this synthesis is precipitation polymerization, using a solvent in which the monomers are soluble but the resulting polymer is not, such as toluene (B28343). tandfonline.comtandfonline.com

In a typical procedure, a portion of the monomer mixture (MAA, EA, AMA) is added to refluxing toluene. tandfonline.com The polymerization is initiated, and the remainder of the monomer mix is then added gradually. The final product is a cross-linked terpolymer. tandfonline.com The rheological properties of these terpolymers in aqueous solutions are of significant interest, as they are often designed for use as thickeners in various applications. tandfonline.comtandfonline.com The viscosity of these materials is highly sensitive to the ratio of the constituent monomers, particularly the carboxylic acid (MAA) content and the concentration of the cross-linking agent (AMA). tandfonline.com

Table 2: Recipe for Methacrylic Acid-Ethyl Acrylate-Allyl Methacrylate Terpolymer Synthesis

ComponentFunctionExample Amount (for 1000g batch)
TolueneSolvent800 g
Methacrylic Acid (MAA)Hydrophilic MonomerVaries
Ethyl Acrylate (EA)Hydrophobic MonomerVaries
This compound (AMA)Cross-linking MonomerVaries

Note: The specific amounts of MAA, EA, and AMA are varied to achieve different polymer properties. tandfonline.com

Crosslinking Mechanisms and Network Formation

Role of Allyl Methacrylate (B99206) as a Crosslinking Agent

Allyl methacrylate serves as a crucial raw material in the synthesis of both homopolymers and copolymers. atamanchemicals.comjamorin.com It is frequently incorporated into polymer systems to introduce crosslinks. For instance, in copolymerization with divinylbenzene (B73037) (DVB), AMA helps create porous polymers with increased polarity. mdpi.comnih.gov The presence of AMA can alter the mechanism of crosslinking in such systems. mdpi.comnih.gov While often used to create cross-linked networks, under controlled polymerization conditions like atom transfer radical polymerization (ATRP), it is possible to synthesize linear, soluble polymers with pendant allyl groups that can be cross-linked in a subsequent step. acs.orgnih.gov This controlled approach is valuable for creating materials with tailored properties. The incorporation of AMA as a crosslinking agent has been utilized in various applications, including dental materials, industrial coatings, and optical polymers. atamanchemicals.comjamorin.comanxinchem.com.cn

Mechanism of Crosslinking via Allyl Groups

The crosslinking mechanism of this compound is dictated by the differential reactivity of its two double bonds. acs.org During radical polymerization, the methacrylate group, being significantly more reactive, polymerizes first, leading to the formation of linear polymer chains with pendant allyl groups. acs.orgnih.gov The subsequent crosslinking reactions involve these less reactive allyl groups. mdpi.comnih.gov

The crosslinking process involving this compound is inherently limited by the low reactivity of the allyl double bond. In radical polymerization, the reactivity of the allyl bond is estimated to be about 100 times lower than that of the vinyl bonds found in methacrylate or divinylbenzene. mdpi.comnih.gov This disparity in reactivity means that under certain conditions, polymerization can proceed to high conversions of the methacrylate group with little to no cross-linking occurring through the allyl groups. acs.orgatamanchemicals.com

This phenomenon, known as degradative chain transfer, is common in the polymerization of allyl monomers. researchgate.net It often leads to low reaction rates and the formation of polymers with low molecular weight. researchgate.net The relative reactivity of the allyl group to the methacrylate group, denoted as K, has been shown to be low, though it increases as the monomer conversion progresses. lookchem.com For example, studies have observed the K value rising from approximately 1 x 10⁻² at 45% conversion to 4 x 10⁻² at 95% conversion. lookchem.com This suggests that as the polymerization environment changes (e.g., increased viscosity), the probability of the less reactive allyl groups participating in reactions increases. lookchem.commdpi.com However, the initial low reactivity ensures that linear polymers with pendant allyl functionalities can be synthesized, which remain soluble and can be isolated before subsequent crosslinking is induced. acs.orgnih.gov

A significant side reaction that influences the crosslinking network is hydrogen abstraction from the allyl group. researchgate.net The C-H bonds on the methylene (B1212753) group adjacent to the double bond (the allylic position) are weaker than standard sp³ C-H bonds, making them susceptible to abstraction by radicals. wikipedia.org This process, termed degradative chain transfer, involves a growing polymer radical abstracting a hydrogen atom from the allylic methylene of an AMA monomer or a pendant allyl group on another polymer chain. researchgate.net

Crosslinks are primarily formed when a radical (either from an initiator or another growing polymer chain) adds across the double bond of a pendant allyl group on an existing polymer chain. researchgate.net This reaction links two separate polymer chains together, forming a network structure. This process is a form of radical allylation. nih.govacs.org The general mechanism involves the attack of a carbon-centered radical onto the allyl double bond. nih.govacs.orgyoutube.com In the context of AMA polymerization, a macroradical (a growing polymer chain with a radical at its end) can add to a pendant allyl group of another polymer chain. This transforms the intermolecular addition into a crosslink. While the reactivity of the allyl double bond is low, its participation in these addition reactions becomes more probable at higher monomer conversions and in environments with high radical concentrations. researchgate.netlookchem.com

Factors Influencing Crosslinking Density and Gelation

The extent of crosslinking and the point at which the polymerizing system transitions from a soluble liquid to an insoluble gel (the gel point) are influenced by several factors. Gelation occurs when a continuous polymer network is formed throughout the reaction medium. lookchem.com In the homopolymerization of pure this compound, gelation can occur at relatively low conversions, around 8-9%. lookchem.com The probability of side reactions, including those that lead to crosslinking and gelation, is significantly increased by higher temperatures and a greater concentration of this compound in the reaction mixture. researchgate.net In terpolymer systems, the gelation point can be dependent on the molar ratio of the comonomers used. researchgate.net

The concentration of this compound is a critical factor that directly influences the crosslinking density. nih.gov A higher initial monomer concentration generally leads to a network with a higher crosslinking density because it increases the probability of intermolecular reactions between polymer chains. nih.gov Studies on the polymerization of dilute solutions of AMA (e.g., 2-12% in a solvent like benzene) have been conducted specifically to avoid the complications arising from early gelation, underscoring the strong effect of concentration. lookchem.com Research has demonstrated that increasing the concentration of AMA in a copolymerization reaction heightens the likelihood of irregular chain growth and side reactions initiated by the pendant allyl groups, which in turn promotes a higher crosslink density. researchgate.net The rate of polymerization for allyl monomers is also dependent on the monomer concentration. tandfonline.comtandfonline.com

Table 1: Research Findings on this compound Polymerization

Finding Monomer System Key Observation Reference(s)
Relative Reactivity (K) This compound The reactivity of the allyl group relative to the methacrylate group (K) increases with conversion, from 1x10⁻² at 45% to 4x10⁻² at 95% conversion. lookchem.com
Gelation Point Pure this compound In bulk polymerization, gelation begins at approximately 8-9% monomer conversion. lookchem.com
Controlled Polymerization This compound / Styrene (B11656) Using ATRP, linear copolymers could be synthesized with up to 90% AMA conversion without cross-linking. acs.org
Reactivity of Double Bonds General Radical Polymerization The reactivity of the allyl double bond is approximately 100 times lower than that of the methacrylate vinyl bond. mdpi.comnih.gov
Effect of Concentration Dilute this compound in Benzene (B151609) Polymerization kinetics were studied in dilute solutions (2-12%) to delay the onset of gelation. lookchem.com

| Side Reactions | this compound Copolymers | Higher temperatures and increased AMA concentration lead to a higher probability of side reactions like hydrogen abstraction and radical addition. | researchgate.net |

Table 2: Compound Names Mentioned

Compound Name
This compound (AMA)
Benzene
Divinylbenzene (DVB)
Styrene

Initiator Type and Concentration

The choice of initiator and its concentration are critical in controlling the polymerization and crosslinking of this compound. Both thermal and photoinitiators are used, with their type and amount influencing the reaction kinetics and the structure of the resulting polymer.

In free-radical polymerization initiated by thermal initiators like benzoyl peroxide or azo-bis-(isobutyronitrile) (AIBN), the rate of polymerization is directly affected by the initiator concentration. lookchem.com Studies on the polymerization of AMA in benzene solutions have shown a catalyst exponent of 0.5, which is typical for radical polymerizations. lookchem.com However, the bifunctionality of AMA means that initiator concentration also plays a role in the onset of gelation. Higher initiator concentrations can lead to a greater number of growing polymer chains, which can increase the likelihood of crosslinking reactions via the pendant allyl groups, potentially leading to premature gelation. The maximum conversion achievable in the homopolymerization of AMA without uncontrolled crosslinking is dependent on the monomer-to-initiator ratio. atamanchemicals.com

Photochemical initiation offers another route to polymerization and crosslinking. In the synthesis of random copolymers of AMA with other methacrylates via Atom Transfer Radical Polymerization (ATRP), photoinitiators such as 2,2‐dimethoxy‐2‐phenylacetophenone are used to induce photochemical crosslinking of the resultant copolymers. researchgate.net Similarly, linear poly(this compound) (PAMA) can be crosslinked upon irradiation in the presence of photosensitizers like benzoin (B196080) methyl ether (BME) or benzophenone (B1666685) (BP). itu.edu.tr The effectiveness of the photocrosslinking is dependent on the initiator; for instance, BME has been found to be more effective than BP for crosslinking PAMA. itu.edu.tr The concentration of the photosensitizer is also a key parameter, as demonstrated in the photocrosslinking of PAMA films. itu.edu.tr

The table below summarizes the effect of different photosensitizers on the crosslinking of PAMA.

PhotosensitizerConcentration (mol/L)Irradiation Time for Gelation (min)
None0> 180
Benzoin Methyl Ether (BME)1.65 x 10⁻¹45
Benzophenone (BP)1.65 x 10⁻¹60
Data derived from photocrosslinking experiments on PAMA solutions. itu.edu.tr

Temperature

Temperature is a significant factor in the polymerization and crosslinking of this compound, as it influences reaction rates, chain transfer events, and the activation of the less reactive allyl group. In the radical polymerization of AMA, higher temperatures increase the probability of irregular chain growth and side reactions involving the pendant allyl groups. researchgate.net These side reactions include hydrogen abstraction from the allyl position or radical addition to the allyl double bond, both of which can lead to branching and crosslinking. researchgate.net

Kinetic studies of the copolymerization of AMA with other methacrylates have shown that controlling the temperature is crucial for synthesizing linear polymers with pendant allyl groups while avoiding premature gelation. researchgate.net For example, in the ATRP synthesis of copolymers containing AMA, conducting the polymerization at a lower temperature of 50°C helps to manage the reaction and limit unwanted crosslinking. researchgate.net

The effect of temperature is also critical in post-polymerization curing processes. For methacrylate-based copolymers, conditioning or post-curing at elevated temperatures, such as 120°C, can lead to further reactions of any remaining double bonds, resulting in a more highly crosslinked network with improved solvent and chemical resistance. nih.gov The thermal stability of the final polymer is also dependent on the curing temperatures used. nih.gov In studies of gelatin methacryloyl, it was found that crosslinking at a lower temperature (in the gel state) results in a more rigid final polymer compared to crosslinking at a higher temperature (in the sol state). researchgate.net

Presence of Chain Transfer Agents

Solvent Effects on Crosslinking

The solvent used during the polymerization of this compound can significantly influence the crosslinking behavior and the final network structure. Solvents affect the process by altering monomer and polymer solubility, influencing polymer chain conformation, and mediating the reactivity of the functional groups. researchgate.net

In the solution polymerization of AMA in benzene, variations in the monomer exponent were observed as the monomer concentration was decreased, indicating that the solvent is not merely an inert diluent but participates in the reaction kinetics, potentially through chain transfer processes. lookchem.com The interaction between the solvent and the growing polymer network is critical. In copolymerizations of methacrylates, the quality of the solvent can alter the extent of cyclization reactions versus the formation of intermolecular crosslinks. researchgate.net

The porous structure of crosslinked polymers made from this compound is also affected by the solvent system. nih.gov In the synthesis of porous copolymers of this compound and divinylbenzene, a diluent mixture of toluene (B28343) and octane (B31449) was used to generate a highly porous structure. nih.gov Subsequent treatment of these crosslinked polymers with various solvents of different solubility parameters can cause changes in the specific surface area and pore width, particularly in polymers with a higher content of flexible allyl crosslinks. nih.gov This indicates that the solvent interacts with the polymer network, and the extent of this interaction depends on the crosslink density and the chemical nature of the polymer backbone. nih.govnih.gov For example, adding tetrahydrofuran (B95107) (THF), a strong hydrogen donor, to a photocrosslinking system of poly(this compound) was found to substantially accelerate the reaction. itu.edu.tr

Post-Polymerization Crosslinking

A key feature of polymers synthesized from this compound is the presence of pendant allyl groups along the polymer backbone. researchgate.net These groups are significantly less reactive than the methacrylate groups during the initial polymerization, allowing for the formation of soluble, linear, or branched polymers that can be isolated and subsequently crosslinked in a separate, controlled step. researchgate.netresearchgate.net This on-demand crosslinking can be initiated by thermal or photochemical methods. researchgate.net

Thermal Curing

Thermal curing is a method used to induce crosslinking in pre-formed polymers containing this compound units. By applying heat, the pendant allyl groups can be made to react, forming a stable, three-dimensional network. This process is a form of post-polymerization modification that enhances the material's thermal and mechanical properties. researchgate.net The thermal degradation of poly(this compound) itself has been studied, indicating that the polymer undergoes significant reactions upon heating. afinitica.com

In practice, post-curing of methacrylate-based polymers at elevated temperatures is a common strategy to improve their final properties. For copolymers containing terpene methacrylates, post-curing at 120°C resulted in materials with high resistance to both polar and non-polar solvents, suggesting the formation of a densely crosslinked structure. nih.gov This increased resistance is attributed to the completion of polymerization and the reaction of residual double bonds at high temperatures. nih.gov Similarly, the concept of using an initial exothermic polymerization to generate "chemical heat" can be employed to drive a secondary curing reaction, such as that of an epoxy-anhydride system, to completion without external heating. nih.gov This demonstrates the utility of controlled thermal energy in driving crosslinking reactions to achieve a high degree of cure. nih.gov

Photochemical Crosslinking

Photochemical crosslinking, or photocuring, is another effective method for creating networks from polymers containing pendant allyl groups. This technique involves exposing the polymer to light, typically ultraviolet (UV), in the presence of a photoinitiator or photosensitizer. itu.edu.tr The process allows for spatial and temporal control over the crosslinking reaction.

Linear poly(this compound) (PAMA) can be efficiently crosslinked by irradiating it with UV light. itu.edu.tr The reaction is significantly accelerated by the addition of photosensitizers like benzophenone (BP) or benzoin methyl ether (BME). itu.edu.tr These molecules absorb light and generate radicals, which then initiate the crosslinking reactions involving the allyl side chains. itu.edu.tr The crosslinking can be performed on the polymer in solution or as a solid film. itu.edu.tr

Random copolymers of this compound with other monomers, such as methyl methacrylate and butyl methacrylate, can also be photochemically crosslinked. researchgate.net After synthesizing the linear copolymers via a controlled radical polymerization technique, they are crosslinked using a photoinitiator like 2,2‐dimethoxy‐2‐phenylacetophenone to form a network. researchgate.net This two-step approach—synthesis of a linear polymer followed by photochemical crosslinking—is a versatile strategy for creating tailored polymer networks. researchgate.netpsu.edu

UV Crosslinking

UV crosslinking is a rapid and energy-efficient method used to form polymer networks. nih.gov The process relies on a photoinitiator, a compound that absorbs UV light and dissociates into free radicals. nih.govebeammachine.com These radicals then initiate polymerization by reacting with the monomer's double bonds. ebeammachine.com

In systems containing polymers with pendant this compound groups, UV irradiation provides a method for secondary crosslinking. After an initial polymerization phase that primarily involves the more reactive methacrylate group, the remaining pendant allyl groups can be crosslinked upon exposure to UV light in the presence of a suitable photoinitiator. researchgate.netnih.gov For instance, random copolymers of methyl methacrylate, butyl methacrylate, and this compound can be photochemically crosslinked using 2,2-dimethoxy-2-phenylacetophenone (B1663997) as a photoinitiator. researchgate.net The UV energy prompts the photoinitiator to generate radicals, which then attack the pendant allyl double bonds, leading to the formation of covalent bonds between adjacent polymer chains. This creates a three-dimensional, insoluble network structure. ebeammachine.com

The mechanism involves the photoinitiator absorbing photons, leading to its cleavage into radical species. These radicals can then abstract a hydrogen atom from the allyl group or add across the allyl double bond, creating a new radical on the polymer backbone. This new radical site can then react with a pendant allyl group on another polymer chain, forming a crosslink. This process repeats, rapidly converting a system of soluble polymer chains into a single, covalently bonded network. researchgate.netmdpi.com The efficiency and kinetics of this crosslinking can be influenced by factors such as the concentration of the photoinitiator, the intensity of the UV light, and the polymer's composition. researchgate.net

Impact of Crosslinking on Polymer Architecture

Crosslinking fundamentally transforms a polymer from a collection of individual chains into a cohesive network, significantly altering its properties. mdpi.com In the case of this compound, the presence of two reactive sites with different reactivities allows for unique architectural control.

Formation of Gel-Type Polymers

A gel-type polymer is characterized by its three-dimensional network structure that is insoluble in solvents but can swell by absorbing them. unh.edu The direct polymerization of this compound, especially under conditions that activate both the methacrylate and allyl groups, leads to the formation of such insoluble, crosslinked materials. tandfonline.com Even during homopolymerization, where only AMA monomers are present, the reaction can produce an insoluble gel. unh.edu

The process begins with the polymerization of the highly reactive methacrylate groups, forming linear or branched polymer chains with pendant allyl groups. As the reaction progresses, particularly at higher monomer conversions or temperatures, the less reactive allyl groups begin to participate in the polymerization. researchgate.netunh.edu When a growing polymer radical chain reacts with a pendant allyl group on another chain, a crosslink is formed. The point at which these crosslinks become extensive enough to form a continuous network throughout the reaction volume is known as the gel point. Beyond this point, a significant fraction of the polymer becomes insoluble, forming a macroscopic gel. mdpi.comnih.gov

The synthesis of porous copolymers of this compound and a co-monomer like divinylbenzene inherently results in highly crosslinked, gel-type structures with high specific surface areas. mdpi.comnih.gov The final architecture is a network where the polymer chains are permanently linked, providing structural integrity and leading to materials that are rigid and infusible. nih.gov

Controlled vs. Uncontrolled Crosslinking

The dual reactivity of this compound presents both an opportunity and a challenge, leading to a distinction between controlled and uncontrolled crosslinking.

Uncontrolled crosslinking typically occurs during conventional free-radical polymerization where reaction conditions are not finely tuned. researchgate.net In these systems, the polymerization of the methacrylate group proceeds rapidly. However, side reactions involving the allyl group, such as chain transfer or premature crosslinking, can occur unpredictably. researchgate.netunh.edu This is especially prevalent at higher temperatures and higher concentrations of this compound, which increase the probability of side reactions. researchgate.net The result is often premature gelation, leading to polymers with broad molecular weight distributions and heterogeneous network structures. researchgate.net Such uncontrolled processes make it difficult to produce soluble, well-defined polymers with pendant allyl functionality. researchgate.netresearchgate.net

Controlled crosslinking , in contrast, seeks to manage the polymerization process to achieve specific polymer architectures. This is often accomplished using controlled/living radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.netnih.gov By carefully selecting the catalyst system, initiator, and temperature, it is possible to polymerize the methacrylate group selectively while leaving the allyl group largely unreacted. researchgate.net This yields soluble, linear polymers with pendant allyl groups, which can be characterized precisely. These well-defined polymers can then be crosslinked in a separate, subsequent step (e.g., via UV curing), allowing for precise control over the final network density and properties. researchgate.net Attempts to polymerize AMA via ATRP have shown that achieving high conversion without gelation is possible by optimizing the ratio of monomer to initiator and other reaction parameters. researchgate.net

The table below summarizes the key distinctions between these two approaches.

FeatureControlled CrosslinkingUncontrolled Crosslinking
Polymerization Method Often uses controlled techniques like ATRP. researchgate.netnih.govTypically conventional free-radical polymerization. researchgate.net
Reaction Selectivity High selectivity for the methacrylate group, preserving pendant allyl groups. researchgate.netLow selectivity; side reactions involving allyl groups are common. researchgate.netunh.edu
Intermediate Product Soluble, linear, or branched polymers with defined molecular weight. researchgate.netresearchgate.netOften leads directly to an insoluble gel network. tandfonline.comresearchgate.net
Gelation Occurs in a predictable, separate post-polymerization step (e.g., UV curing). researchgate.netCan occur prematurely and unpredictably during initial polymerization. researchgate.net
Final Architecture Homogeneous network with controlled crosslink density. researchgate.netHeterogeneous network with broad molecular weight distribution. researchgate.net
Primary Influencing Factors Catalyst system, initiator, temperature, monomer-to-initiator ratio. researchgate.netresearchgate.netHigh temperature, high monomer concentration. researchgate.net

Structural Characterization and Analytical Techniques of Allyl Methacrylate Polymers

Spectroscopic Methods

FTIR spectroscopy is a powerful tool for identifying the functional groups within a polymer. In the analysis of allyl methacrylate (B99206) polymers, FTIR is used to confirm the polymerization of the methacrylate group while verifying the retention of the pendant allyl groups. tandfonline.com The polymerization process is indicated by the disappearance of the vinyl group absorption peak around 814.4 cm⁻¹. tandfonline.com

The FTIR spectrum of PAMA shows characteristic absorption bands that confirm its structure. The presence of the ester carbonyl group (C=O) is identified by a strong absorption peak typically observed around 1720-1724 cm⁻¹. metu.edu.trmdpi.com The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the polymer backbone appear in the region of 2900-3100 cm⁻¹. researchgate.net

The thermal degradation of PAMA can also be monitored using FTIR. Upon heating, new peaks may appear, suggesting structural changes such as the formation of anhydride (B1165640) structures (indicated by peaks at 1026, 1760, and 1803 cm⁻¹) and unsaturated ketones. afinitica.com

Table 1: Characteristic FTIR Absorption Bands for Poly(allyl methacrylate)

Wavenumber (cm⁻¹) Assignment Reference
2900-3100 C-H stretching (CH₃ and CH₂) researchgate.net
1720-1724 C=O stretching (ester) metu.edu.trmdpi.com
1648-1650 C=C stretching (pendant allyl group) researchgate.netafinitica.com
1457 CH₂ bending researchgate.net
1389 CH₃ bending researchgate.net
1138-1160 C-O stretching (ester) metu.edu.trafinitica.com
980-985 =C-H out-of-plane deformation (allyl group) researchgate.netitu.edu.tr
929-931.9 =C-H out-of-plane deformation (allyl group) researchgate.netafinitica.com

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an invaluable tool for the structural elucidation of polymers. Both ¹H and ¹³C NMR are used to confirm the structure of PAMA and to determine the composition of its copolymers. metu.edu.trmetu.edu.tr

In the ¹H NMR spectrum of PAMA, the signals corresponding to the protons of the methacrylate vinyl group of the monomer disappear upon polymerization. The retention of the pendant allyl group is confirmed by the presence of characteristic signals for its protons. psu.edu These typically include a multiplet in the range of 5.8-6.0 ppm for the methine proton (-CH=) and two distinct signals around 5.2-5.4 ppm for the terminal vinyl protons (=CH₂). The methylene protons adjacent to the ester oxygen (-O-CH₂-) of the allyl group resonate at approximately 4.5-4.6 ppm. rsc.org

¹³C NMR spectroscopy further corroborates the polymer structure. The spectrum of PAMA shows characteristic signals for the carbonyl carbon of the ester group, the carbons of the polymer backbone, and the carbons of the pendant allyl group. For instance, the carbons of the allyl group typically appear with chemical shifts around 135.8 ppm (C=C) and 126.1 ppm (C=C). rsc.org The carbonyl carbon resonates at approximately 167.0 ppm, while the methyl carbon of the methacrylate unit appears around 18.9 ppm. rsc.org

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for Poly(this compound)

Nucleus Chemical Shift (ppm) Assignment Reference
¹H 5.8-6.0 Methine proton of the allyl group (-CH=) psu.edursc.org
¹H 5.2-5.4 Terminal vinyl protons of the allyl group (=CH₂) rsc.org
¹H 4.5-4.6 Methylene protons of the allyl group (-O-CH₂-) rsc.org
¹³C ~167.0 Carbonyl carbon (C=O) rsc.org
¹³C ~135.8 Vinylic carbon of the allyl group (-CH=) rsc.org
¹³C ~126.1 Vinylic carbon of the allyl group (=CH₂) rsc.org
¹³C ~65.5 Methylene carbon of the allyl group (-OCH₂) researchgate.net
¹³C ~18.6-18.9 Methyl carbon of the methacrylate unit (α-CH₃) researchgate.netrsc.org

Raman spectroscopy is a complementary technique to FTIR for investigating the vibrational modes of molecules. It is particularly useful for studying the non-polar C=C bonds, which often give strong Raman signals. In the context of this compound polymers, Raman spectroscopy is employed to confirm the presence of the pendant allyl groups, especially in crosslinked structures. mdpi.com

The Raman spectrum of PAMA copolymers, for example with divinylbenzene (B73037), shows a strong peak at 1632 cm⁻¹, which is attributed to the stretching vibration of the C=C bond in the allyl group (ν(-C=CH₂)). mdpi.comnih.gov Additionally, a strong peak at 2923 cm⁻¹ is assigned to the stretching of the C-H bond in the vinyl group (ν(H-C=C)). mdpi.comnih.gov These observations confirm that even after polymerization and crosslinking, a significant portion of the allyl groups remains unreacted within the polymer network. mdpi.comnih.gov

Table 3: Characteristic Raman Peaks for this compound Polymers

Wavenumber (cm⁻¹) Assignment Reference
2923 ν(H-C=C) stretching in the allyl group mdpi.comnih.gov
1632 ν(-C=CH₂) stretching in the allyl group mdpi.comnih.gov

Table 4: Representative Binding Energies in XPS Analysis of Methacrylate-Based Polymers

Element Core Level Binding Energy (eV) Assignment Reference
C 1s ~285.0 C-C, C-H nih.gov
C 1s ~286.4 C-O nih.gov
C 1s ~289.0 O-C=O nih.gov
O 1s - C=O, C-O casaxps.com

Note: Specific binding energies can vary slightly depending on the instrument calibration and the specific chemical environment.

Chromatographic Techniques

Chromatographic techniques are essential for separating the components of a mixture. For polymers, they are primarily used to determine the molecular weight distribution.

GPC, also known as size exclusion chromatography (SEC), is the most common technique for determining the molecular weight characteristics of polymers, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Mw/Mn). ufl.edu The technique separates molecules based on their hydrodynamic volume in solution. ufl.edu

For this compound polymers, GPC is used to measure their molecular weight and to understand how polymerization conditions affect the chain length and distribution. metu.edu.trrsc.org The resulting polymers are often dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with a porous gel. itu.edu.trufl.edu Larger molecules elute first, as they are excluded from the pores of the gel, while smaller molecules have a longer retention time. ufl.edu

Research has shown that the molecular weight of PAMA can be controlled to some extent by the polymerization method and conditions. For example, a number-average molecular weight (Mn) of 16,000 g/mol has been reported for PAMA prepared by bulk polymerization. afinitica.com In other studies, copolymers of this compound have been characterized by GPC to confirm successful chain extension and to monitor the evolution of molecular weight with monomer conversion. rsc.org

Table 5: Example of GPC Data for an this compound Copolymer

Polymerization Time (h) Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn) Reference
2 4,100 5,400 1.3 rsc.org
4 8,600 12,900 1.5 rsc.org
6 13,400 24,700 1.8 rsc.org
8 15,600 39,300 2.5 rsc.org

Data represents a copolymer of n-butyl acrylate (B77674) and this compound and is illustrative of GPC analysis.

Scattering Techniques

Scattering techniques are non-destructive methods that provide valuable information about the size, molecular weight, and distribution of polymer particles in a solution or suspension.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a powerful technique for determining the size distribution of small particles in suspension. filab.fr DLS measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. mdpi.com The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is used to calculate the hydrodynamic radius via the Stokes-Einstein equation.

In the context of this compound polymers, DLS has been employed to determine the molecular weight of soluble polymer fractions. psu.edu For instance, a study reported a molecular weight of 1.1x10^6 g/mol for a soluble portion of poly(this compound) (PAMA), highlighting the technique's utility even when dealing with polymers that are largely insoluble. psu.edutandfonline.com DLS is also instrumental in characterizing the size and stability of micelles and nanoparticles formed from block copolymers containing this compound. nih.govresearchgate.net For example, the hydrodynamic diameters (Dh) and size distributions of micelles formed by amphiphilic block copolymers have been successfully determined using DLS. nih.gov

Static Light Scattering (SLS) is a fundamental technique for determining the weight-average molecular weight (Mw) of macromolecules in solution. testa-analytical.com Unlike methods that rely on calibration with standards, MALS (Multi-Angle Light Scattering) is an absolute technique that measures the intensity of scattered light at various angles to determine both the molecular weight and the root mean square (rms) radius of a polymer. lcms.cz

For this compound polymers, light scattering has been a key method for molecular weight determination. In one study, the molecular weight of a soluble fraction of poly(this compound) was measured to be 1.1 x 10^6 g/mol using a light scattering method. tandfonline.commetu.edu.tr This high molecular weight was identified as the primary reason for the polymer's insolubility, even at early stages of polymerization. tandfonline.commetu.edu.tr The combination of light scattering with other techniques like gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) provides a more comprehensive characterization of the molecular weight distribution of polymers. lcms.cz

Polymer SystemAnalytical TechniqueMeasured ParameterValueReference
Soluble fraction of poly(this compound)Light ScatteringMolecular Weight1.1 x 10^6 g/mol tandfonline.commetu.edu.tr
Soluble polymer fractionDynamic Light Scattering (DLS)Molecular Weight1.1 x 10^6 g/mol psu.edu

Microscopic and Morphological Characterization

Microscopy techniques provide direct visualization of the morphology, structure, and surface features of this compound polymers at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography of solid samples. thermofisher.com In the study of this compound polymers, SEM is frequently used to investigate the morphology of polymer beads, films, and composites. mdpi.comcapes.gov.br For example, in the development of porous copolymers of this compound and divinylbenzene, SEM is used to observe the surface structure and porosity of the resulting polymer beads.

SEM analysis has been instrumental in characterizing the morphology of various copolymers containing this compound. For instance, the fine structures of wood-polymer composites made with allyl glycidyl (B131873) ether and methyl methacrylate have been investigated using SEM. capes.gov.br In another study, SEM was used to observe changes in the crystal morphology of calcium carbonate after the addition of a copolymer containing allyl sulfonate, demonstrating the copolymer's ability to disrupt crystal growth. mdpi.com Furthermore, the morphology of membranes and blends containing this compound copolymers has been characterized by SEM, often in conjunction with phase extraction techniques to reveal the structure of different polymer phases. mdpi.comredalyc.org

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of thin polymer samples. thermofisher.com TEM is particularly useful for studying the morphology of block copolymers and other multiphase polymer systems. umass.edukpi.ua

In the context of this compound polymers, TEM has been used to study the real-space imaging of structures within amphiphilic-zwitterionic block copolymers. umass.edu This allows for a detailed analysis of the impact of copolymer composition on morphology. umass.edu By observing the arrangement of different polymer blocks, researchers can gain insights into the self-assembly behavior of these complex macromolecules. mdpi.com The morphology of blends containing PMMA and PET, compatibilized with a terpolymer containing glycidyl methacrylate, has also been elucidated using TEM, revealing complex phase structures. redalyc.org

Surface Area and Porosity Analysis (e.g., BET analysis)

For porous polymers derived from this compound, BET analysis is essential for characterizing their porous structure. mdpi.comresearchgate.net In a study of porous copolymers of this compound (AllMeth) and divinylbenzene (DVB), polymers with 20 to 50 wt% of DVB exhibited high specific surface areas in the range of 410–480 m²/g. mdpi.comresearchgate.net The surface area was found to decrease significantly only when the DVB content was lowered to 15 wt% and 5 wt%. mdpi.comresearchgate.net This indicates the crucial role of the crosslinker in creating a porous network. The analysis also revealed bimodal pore size distributions for polymers with higher DVB content. mdpi.com Such detailed characterization of surface area and porosity is vital for applications where these properties are critical, such as in chromatography and catalysis. google.commdpi.com

Copolymer Composition (this compound/Divinylbenzene)Specific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)Reference
20-50 wt% DVB410 - 480N/A3-5 and 7-11 (bimodal) mdpi.com
15 wt% DVBDecreasedN/AMonomodal mdpi.com
5 wt% DVBStrongly DecreasedN/AN/A mdpi.com

Degradation and Stability of Allyl Methacrylate Polymers

Thermal Degradation Studies

The thermal degradation of poly(allyl methacrylate) (PAMA) has been the subject of detailed investigation using various analytical techniques. These studies reveal a multi-stage degradation process involving several distinct mechanisms.

Thermogravimetric analysis (TGA) of poly(this compound) (PAMA) consistently demonstrates a two-stage degradation process. researchgate.nettandfonline.comtandfonline.comafinitica.com The polymer generally remains stable up to approximately 210°C. afinitica.com

The initial stage of degradation occurs between 225°C and 350°C, and is primarily attributed to linkage-type degradation involving the fragmentation of the pendant allyl groups. researchgate.nettandfonline.comtandfonline.comafinitica.com The second, more intense degradation stage takes place at higher temperatures, from 395°C to 515°C, and is characterized by random scission and depolymerization of the polymer backbone. researchgate.nettandfonline.comtandfonline.comafinitica.com TGA thermograms of the insoluble fraction of PAMA show a more intense second stage peak, while the soluble fraction exhibits three degradation stages. tandfonline.com For the soluble fraction, weight loss begins above 100°C, becomes more pronounced after 200°C, and shows a distinct change in slope at 300°C, indicative of depolymerization. tandfonline.com

Activation energies for the thermal degradation of PAMA have been calculated to be 12.67 kcal/mol for the first stage and 31.4 kcal/mol for the second stage. afinitica.comafinitica.com

Interactive Data Table: TGA Degradation Stages of Allyl Methacrylate (B99206) Polymers

PolymerDegradation StageTemperature Range (°C)Primary MechanismReference
Poly(this compound) (PAMA)Stage 1225 - 350Linkage type degradation (pendant allyl groups) researchgate.nettandfonline.comtandfonline.comafinitica.com
Poly(this compound) (PAMA)Stage 2395 - 515Random scission and depolymerization researchgate.nettandfonline.comtandfonline.comafinitica.com
Poly(AGE-co-AMA)Stage 1250 - 350Destruction of carbonyl units and methacrylate groups dergipark.org.tr
Poly(AGE-co-AMA)Stage 2350 - 497Degradation of the polymer chain dergipark.org.tr

Differential thermal analysis (DTA) has been employed to further understand the thermal transitions of poly(this compound) (PAMA). afinitica.comafinitica.com The DTA curve for PAMA shows two endothermic events. afinitica.com The first endotherm appears at 290°C, and the second is observed at 418.9°C. afinitica.comafinitica.com These findings are consistent with the two-stage degradation process identified by TGA, DTG (Derivative Thermogravimetry), and TVA (Thermal Volatilization Analysis). afinitica.comafinitica.com DTA is a valuable technique for characterizing the thermal properties of polymers by measuring the temperature difference between a sample and a reference material as they are subjected to a controlled temperature program. filab.frthaiscience.info

Thermal volatilization analysis (TVA) of poly(this compound) (PAMA) provides detailed insights into the volatility of the degradation products. The analysis confirms a two-step breakdown process. afinitica.com The first stage of degradation primarily yields relatively high-boiling products, which are suggested to be the monomer, this compound. afinitica.com In the second stage, a variety of products with different volatilities are produced, including non-condensable gases. afinitica.com TVA has been used in conjunction with TGA and DTA to study the thermal degradation of PAMA and its copolymers with methyl methacrylate (MMA). researchgate.net

The thermal degradation of poly(this compound) (PAMA) yields a variety of products. During the initial degradation stage, the primary products are relatively high-boiling substances, likely including the this compound monomer. afinitica.com As degradation proceeds, especially at higher temperatures, further fragmentation occurs.

Analysis of the degradation products from the second stage reveals the presence of non-condensable gases such as methane (B114726) (CH₄), carbon monoxide (CO), and hydrogen (H₂). afinitica.com These gases are thought to arise from the decomposition of anhydride (B1165640) structures and ester groups. afinitica.com Other identified degradation products include carbon dioxide (CO₂), allyl and ether groups. tandfonline.comtandfonline.com Interestingly, a strong monomer peak is not observed in the mass spectrum, suggesting that the depolymerized monomer readily degrades further into smaller fragments. tandfonline.comtandfonline.comtandfonline.com

Pyrolysis of PAMA at approximately 350°C leads to the formation of an anhydride through linkage type degradation and side group cyclization. researchgate.nettandfonline.com Spectroscopic analysis of the liquid fraction from degradation up to 500°C suggests the formation of an aliphatic ketone in proximity to unsaturation. afinitica.com

The thermal degradation of poly(this compound) (PAMA) proceeds through a combination of mechanisms that vary with temperature.

Linkage Type Degradation: This is the predominant mechanism in the first stage of degradation, occurring between 225°C and 350°C. researchgate.netafinitica.comtandfonline.com It involves the fragmentation of the pendant allyl groups from the polymer backbone. researchgate.netafinitica.com By 350°C, the allyl peaks in the FTIR spectrum almost completely disappear, indicating that the linkage degradation of the side groups is maximized. afinitica.comtandfonline.com

Side Group Cyclization: Concurrently with linkage type degradation, side group cyclization can occur. researchgate.nettandfonline.com This process can lead to the formation of anhydride and lactone structures. afinitica.comtandfonline.com

Random Scission and Depolymerization: These mechanisms dominate the second stage of degradation, at temperatures between 395°C and 515°C. researchgate.netafinitica.comtandfonline.com Random scission involves the breaking of the polymer backbone at random points, while depolymerization is the "unzipping" of the polymer chain to yield monomer units. afinitica.com However, in the case of PAMA, the monomer itself is unstable at these temperatures and degrades further. tandfonline.comtandfonline.comtandfonline.com

Stability in Specific Environments (e.g., aqueous solutions, physiological conditions)

The stability of polymers derived from this compound in specific environments, such as aqueous solutions and under physiological conditions, is a critical factor for their application in fields like biomedicine and environmental technologies. The inherent structure of polymethacrylates, characterized by a stable carbon-carbon backbone, generally imparts significant resistance to degradation. However, the presence of the ester group in the this compound monomer unit introduces a potential site for hydrolysis, the rate of which is highly dependent on the surrounding conditions, particularly pH.

Research indicates that, in general, methacrylate polymers exhibit high stability in neutral and acidic aqueous environments. A long-term study on various zwitterionic polymethacrylates demonstrated remarkable hydrolytic stability, with no observable degradation of the carboxyl ester group after one year of storage in phosphate-buffered saline (PBS) at a physiological pH of 7.4, in 1 M HCl, or in a sodium carbonate buffer at pH 10. researchgate.netmdpi.com This high degree of stability is attributed to a steric shielding effect of the polymer chain, which protects the ester linkages from hydrolytic attack. researchgate.netmdpi.com

However, the stability profile can change significantly in alkaline conditions. Studies on zwitterionic poly(cysteine methacrylate) (PCysMA) brushes have shown that while they possess excellent chemical stability at physiological pH, they undergo degradation in basic solutions. acs.org This degradation is base-catalyzed and becomes more pronounced as the pH increases. For instance, no significant change in the thickness of PCysMA brushes was observed after nine days at pH 8. In contrast, at a pH of 10, the brush thickness was reduced from 10 nm to 3 nm within 48 hours, indicating substantial polymer degradation. acs.org

Furthermore, the stability of this compound-containing polymers can be intentionally tailored through copolymerization. For biomedical applications like drug delivery, copolymers are often designed to be stable at the physiological pH of 7.4 but to degrade or release their payload in the slightly more acidic microenvironments of tumors (around pH 6.0). mdpi.com One study on a nanocarrier system demonstrated high stability and low drug release at pH 7.4, which plateaued after 6 hours. mdpi.com Conversely, at pH 6.0, the drug release was significantly higher, reaching up to 95% after 48 hours, highlighting a pH-dependent stability designed into the polymer structure. mdpi.com

Copolymers of this compound with other monomers, such as acrylamide (B121943), have been tested for applications like dye removal from wastewater across a pH range of 3 to 10, which suggests the structural integrity of the copolymer under these varied aqueous conditions for the duration of the experiments. redalyc.orgscielo.br Similarly, hydrogels containing methacrylic acid have been shown to degrade at pH 7 but not at pH 2, a behavior driven by the hydrolysis of ester bonds within the polymer network. researchgate.net

The research findings underscore that while the fundamental polymethacrylate (B1205211) structure is robust, the stability of this compound polymers in aqueous environments is intricately linked to the specific chemical composition of the polymer and the pH of the solution.

Interactive Data Table: Stability of Poly(cysteine methacrylate) Brushes in Aqueous Solutions

The table below summarizes the findings on the stability of PCysMA brushes at different pH values, illustrating the impact of the chemical environment on polymer degradation over time.

pHTimeInitial Thickness (nm)Final Thickness (nm)Observation
89 days~10~10No discernible change
9-~107Gradual reduction observed
1048 hours~103Significant degradation
1124 hours~101.5Rapid degradation

Advanced Applications and Functional Materials Development

Hydrogels and Superabsorbent Polymers

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids. mdpi.comyoutube.com Their unique properties make them ideal for a variety of applications. Allyl methacrylate (B99206) is incorporated into hydrogel structures to enhance their mechanical properties and control their swelling behavior. atamanchemicals.commdpi.com

The synthesis of allyl methacrylate-containing hydrogels is typically achieved through free radical polymerization. For instance, hydrogels can be synthesized through the copolymerization of this compound with other monomers, such as acrylamide (B121943), in a solvent like tetrahydrofuran (B95107) using an initiator like α,α'-azoisobutyronitrile at elevated temperatures. metu.edu.tr The resulting copolymers can then be cross-linked to form the hydrogel network.

The swelling behavior of these hydrogels is a critical property, influenced by factors like the polymer composition, cross-linking density, and the surrounding environment (e.g., pH, temperature, ionic strength). researchgate.netnih.gov The ability of a hydrogel to absorb water is due to the presence of hydrophilic functional groups attached to the polymer backbone. davidpublisher.com As the hydrogel swells, the mesh size of the polymer network increases. nih.gov In one study, hydrogels synthesized from this compound and acrylamide copolymers reached a maximum swelling capacity of 77%. metu.edu.tr The degree of swelling is a balance between the osmotic forces driving water into the network and the constraining forces of the cross-linked polymer chains. nih.gov

The porous structure of these copolymers can be significant. Direct copolymerization of this compound and divinylbenzene (B73037), for example, can produce polymers with a substantial specific surface area. mdpi.com The flexibility of the poly(this compound) sequences allows the porous structure to change when subjected to swelling in different solvents. mdpi.com

Table 1: Swelling Behavior of this compound-Based Hydrogels

Monomer SystemInitiatorMaximum Swelling Capacity (%)Key Finding
This compound / Acrylamideα,α'-azoisobutyronitrile77Swelling capacity is influenced by the copolymer composition. metu.edu.tr
This compound / DivinylbenzeneNot SpecifiedVariablePorous structure changes significantly upon swelling in solvents like toluene (B28343). mdpi.com

Research has shown that varying the molar percentage of this compound in copolymers affects the swelling capacity. metu.edu.tr For example, in studies with acrylamide-based hydrogels, increasing the concentration of the cross-linking monomer, such as N,N'-methylene bisacrylamide, leads to a decrease in swellability because the higher degree of cross-linking restricts the expansion of the polymer network. davidpublisher.com Similarly, for hyaluronic acid-based hydrogels, a lower degree of methacrylation results in a higher degree of swelling. nih.govnih.gov This principle applies to this compound systems, where its concentration as a cross-linker or comonomer is a key determinant of the final water absorbency. atamanchemicals.commdpi.com A lower concentration of the cross-linker generally results in a higher molecular weight between cross-links, allowing the network to expand and accommodate more water. researchgate.net

Table 2: Effect of Monomer Composition on Hydrogel Properties

Hydrogel SystemVariable ParameterEffect on Swelling/Water Absorbency
This compound / AcrylamideMolar percentage of this compoundAffects the final swelling capacity. metu.edu.tr
Hyaluronic Acid Methacrylate (HAMA)Degree of Methacrylation (DM)Lower DM leads to higher swelling. nih.gov
PolyacrylamideCross-linker ConcentrationHigher cross-linker concentration decreases water absorbency. davidpublisher.com

The porous structure of hydrogels makes them excellent candidates for entrapping drug molecules for later release. nih.govnih.gov The drug can be loaded into the hydrogel network, and its release is governed by several mechanisms, including diffusion, swelling of the hydrogel, and degradation of the polymer network. nih.govnih.gov

For methacrylated biopolymer-based hydrogels, studies have demonstrated their capability for sustained and controlled drug release. nih.gov The release kinetics can be studied using mathematical models like the Higuchi and Korsmeyer-Peppas models to understand the underlying mechanism. nih.gov Often, the release is found to be governed by diffusion, with some contribution from the relaxation of the hydrogel network. nih.gov The interactions between the drug and the polymer matrix, which can be influenced by the presence of specific functional groups from monomers like this compound, also play a crucial role in the release profile. nih.gov Composite hydrogels, which include particles within the network, can offer multiple mechanisms for controlling drug release. nih.gov

Biomedical Applications

The tunable properties, biocompatibility, and ability to control release profiles make hydrogels derived from monomers like this compound highly suitable for various biomedical applications, especially in the field of drug delivery. mdpi.comnih.gov

This compound is a component in advanced drug delivery systems (DDS). atamanchemicals.com Methacrylate-based polymers are valued for their biocompatibility and versatile chemical properties, which allow for the creation of systems with a balance of hydrophilic and hydrophobic properties, suitable for prolonged drug delivery. researchgate.net Hydrogels, in particular, are used as local drug delivery systems because they can protect labile drugs, offer spatiotemporal control over the release, and can be engineered with specific physicochemical properties. nih.gov These systems can be formulated as injectable hydrogels, transdermal patches, or nanoparticles. nih.gov

A primary goal in modern pharmacology is to deliver therapeutic agents specifically to the target tissue, thereby increasing efficacy and reducing systemic toxicity. nih.gov Methacrylate-based polymers are instrumental in developing these "smart" drug delivery vehicles.

Controlled release can be achieved by carefully designing the polymer network. For instance, block copolymers of methyl methacrylate and hydroxyethyl (B10761427) methacrylate have been synthesized to create systems for the controlled and long-term release of drugs. researchgate.net The ratio of hydrophilic to hydrophobic monomers is a key factor in modulating the release kinetics. researchgate.net

Targeted delivery often involves modifying the surface of the drug carrier to increase its affinity for a specific tissue. nih.gov Molecularly imprinted polymers (MIPs), which have unique molecular recognition capabilities, are being explored as drug carriers for targeted applications. researchgate.net These systems can be synthesized using functional monomers like methacrylic acid and cross-linkers such as divinylbenzene, offering a pathway for creating highly specific drug delivery vehicles. researchgate.net The release of the drug can be triggered by internal stimuli like pH or external stimuli like light. researchgate.net By engineering the hydrogel's properties, it's possible to create systems that change shape or swelling in response to environmental cues, allowing for a highly controlled and targeted release of their therapeutic payload. nih.govyoutube.com

Drug Delivery Systems

Adsorbent Materials

Porous polymers are effective materials for a range of applications, including the purification of water and wastewater treatment, due to their high surface area and sorptive capabilities. mdpi.com The chemical nature of the polymer surface is crucial for its performance, and incorporating polar functional groups can enhance the removal of polar contaminants from aqueous solutions. mdpi.com

Copolymers of this compound and divinylbenzene (DVB) have been synthesized to create novel, polar, and permanently porous adsorbent materials. mdpi.comnih.govnih.gov The inclusion of this compound introduces polar carbonyl groups into the polymer network, which can interact with polar sorbates. nih.gov The specific surface area of these materials can be controlled by the amount of the crosslinker (DVB) used during suspension polymerization. mdpi.comnih.gov

Table 2: Porous Structure Characteristics of AllMeth/DVB Copolymers

DVB Content (wt%) Specific Surface Area (m²/g) Micropore Area (m²/g)
50 410 110
40 442 118
30 453 120
20 452 117
15 291 70
5 87 19

Data derived from the characterization of AllMeth/DVB resins. researchgate.net

As shown in the table, resins with 20 to 50 wt% DVB exhibit a high and relatively constant specific surface area in the range of 410–480 m²/g. mdpi.comnih.gov The residual allyl groups present in the final polymer can also serve as anchor points for further chemical modifications, allowing for the synthesis of specialized ion-exchangers or coordinating resins. nih.gov

Azo dyes are a major class of pollutants found in wastewater from industries such as textiles and pharmaceuticals. scielo.br Adsorption is considered a simple and effective method for their removal. scielo.br Copolymers containing this compound have been specifically designed for this purpose.

A copolymer of acrylamide (AA) and this compound (AMA), poly(AA-co-AMA), has been synthesized and tested for the removal of the azo dye Direct Brown 2. researchgate.netscielo.brredalyc.org The adsorption capacity of this copolymer was found to be highly dependent on the monomer ratio and the pH of the solution. researchgate.netscielo.brredalyc.org The efficiency of dye removal increases with a higher acrylamide content in the copolymer, which is attributed to its positively charged –NH2 residue at acidic pH. scielo.br

Research findings indicate that the maximum adsorption capacity can reach 100% at a pH of 3. scielo.br The adsorption process was found to follow a pseudo-second-order kinetic model, suggesting that chemical adsorption is the rate-limiting step. researchgate.netscielo.brredalyc.org

Table 3: Effect of pH on Direct Brown 2 Dye Removal by Poly(AA-co-AMA)

pH Dye Removal (%)
2 98
3 100
4 92
5 85
6 78
7 65
8 58
9 50
10 45

Data from a study on the adsorption of Direct Brown 2 by poly(acrylamide-co-allyl methacrylate) copolymers. researchgate.net

The spontaneous and feasible nature of the adsorption process was confirmed by a negative standard Gibb's free energy value of -14.7 kJ/mol. researchgate.netredalyc.org These results highlight the potential of poly(AA-co-AMA) as an effective adsorbent for treating water contaminated with azo dyes. scielo.brredalyc.org

Coatings and Adhesives

This compound is a key monomer in the formulation of high-performance coatings and adhesives, valued for its ability to enhance durability, adhesion, and resistance to environmental factors. jamorin.comkowachemical.com

As a difunctional monomer containing both a highly reactive methacrylate group and an allyl group, this compound is an important cross-linking agent. mdpi.comjamorin.com This dual functionality allows for effective, second-stage cross-linking during polymerization, which significantly improves the hardness, impact strength, and heat resistance of the resulting polymer. mdpi.comkowachemical.com Its incorporation into coating and adhesive formulations leads to materials with superior mechanical integrity and the ability to withstand harsh environmental conditions. jamorin.com The resulting cross-linked polymers have stable carbon backbones that require a very high supply of energy to be destroyed.

Polymers and copolymers of this compound exhibit excellent adhesion to a variety of substrates, including metals and plastics. jamorin.comkowachemical.com This property makes it a valuable component in pressure-sensitive adhesives, sealants, and industrial coatings. jamorin.com In addition to strong bonding, this compound imparts notable chemical resistance to the final product. jamorin.comkowachemical.com The cross-linked network structure limits the penetration of solvents and corrosive chemicals, protecting the substrate and maintaining the bond's integrity over time. mdpi.com

This compound is used in the production of optical polymers where clarity and stability are paramount. jamorin.compolysciences.com While standard poly(methyl methacrylate) (PMMA) can be susceptible to UV degradation, which leads to yellowing and reduced light transmittance, formulations for optical applications are specifically designed to counteract these effects. arxiv.orgtudelft.nl Acrylic copolymers can be synthesized with UV-absorbing groups chemically bonded into the macromolecular chains, providing robust protection against UV radiation. researchgate.net The addition of UV stabilizers and absorbers into methacrylate-based formulations is a common strategy to enhance UV resistance and ensure long-term optical clarity in materials used for lenses and specialty films. polysciences.comaip.org The inherent transparency of methacrylate polymers, combined with these protective modifications, makes them highly suitable for demanding optical applications. jamorin.comresearchgate.net

3D Printing Resins

The unique chemical structure of this compound makes it a valuable component in the formulation of resins for vat photopolymerization 3D printing technologies like stereolithography (SLA).

In 3D printing, liquid photopolymer resins are selectively cured by light to build a solid object layer by layer. The final mechanical properties of the printed part are largely determined by the chemical composition of the resin, particularly the monomers and cross-linkers used. This compound serves as an effective cross-linking agent due to its dual polymerizable units—the methacrylate group and the allyl group—which have differing reactivities. jamorin.com

This dual functionality allows for the formation of a densely cross-linked polymer network, which is essential for creating durable, robust, and stable 3D-printed structures. mdpi.comkowachemical.com The methacrylate group typically polymerizes rapidly upon exposure to UV light, defining the initial shape, while the less reactive allyl groups can participate in a secondary, often thermally-assisted, curing step to further enhance the network's density and mechanical properties. mdpi.com This process of precision crosslinking results in finished parts with high hardness, low shrinkage, and good thermal and chemical resistance, making this compound a key ingredient for engineering-grade 3D printing resins. jamorin.comkowachemical.com

Table 2: Typical Properties of this compound Monomer

Property Value
Purity ≥ 98.0 %
Appearance Colorless Liquid
Density (at 20 °C) 0.930 - 0.940 g/cm³
Boiling Point 144 °C
Viscosity (at 25 °C) 0.72 mPa·s
Water Content ≤ 0.05 %

Data sourced from manufacturer technical datasheets. jamorin.com

Specialty Polymers and Composites

Porous Polymer Networks

This compound (AMA) is utilized in the synthesis of porous polymer networks, contributing to both the polarity and the porous structure of the resulting materials. In a notable study, porous copolymers of this compound and divinylbenzene (DVB) were synthesized via suspension polymerization. mdpi.comdntb.gov.uanih.gov This method leads to the formation of new, relatively polar polymers with significant specific surface areas. mdpi.com

A key finding from this research is the unusual effect of the DVB crosslinker concentration on the polymer's surface area. For copolymers containing 20 to 50 wt% of DVB, the specific surface area remains high and relatively constant, ranging from 410 to 480 m²/g. mdpi.comdntb.gov.uanih.gov A significant decrease in the specific surface area is only observed when the DVB content is lowered to 15 wt% and 5 wt%. mdpi.comdntb.gov.uanih.gov This suggests that the allyl groups from the this compound participate in forming a novel polymeric network that contributes to the high porosity. mdpi.com

The incorporation of this compound not only increases the polarity of the resin due to its carbonyl groups but also leaves residual allyl groups within the polymer structure. mdpi.com These unreacted allyl groups are significant as they can serve as accessible points for further chemical modification, enabling the synthesis of other specialty polymers like ion-exchangers and coordinating resins. mdpi.comnih.gov

Table 1: Influence of Divinylbenzene (DVB) Content on the Specific Surface Area of this compound/Divinylbenzene Copolymers

DVB Content (wt%)Specific Surface Area (m²/g)Key Observation
50410–480High and relatively stable surface area.
40410–480High and relatively stable surface area.
30410–480High and relatively stable surface area.
20>400High and relatively stable surface area.
15Strong DecreaseSurface area begins to significantly decline.
5Strong DecreaseLowest surface area in the series.

Core-Shell Particles

This compound plays a crucial role in the development of core-shell particles, which are structured materials with a wide range of applications. In the synthesis of these particles, a copolymer of methyl methacrylate and this compound is often used to form the core. researchgate.net The significance of including this compound lies in its unreacted allyl groups, which act as anchoring points for attaching the shell copolymer, thereby preventing mechanical decomposition. researchgate.net

One approach involves the synthesis of monodisperse core particles composed of poly(methyl methacrylate-co-allyl methacrylate) (P(MMA-co-ALMA)) through starved-feed emulsion polymerization. researchgate.net Following the core formation, an initiator-containing monomer (inimer) is introduced to facilitate a subsequent atom transfer radical polymerization (ATRP) for grafting the shell material to the core particles. researchgate.net For instance, allylhydrido polycarbosilane has been successfully grafted onto these cores to create hybrid particle-based films. researchgate.net

The versatility of this approach allows for the creation of various core-shell structures by combining different materials for the core and shell, tailored for specific properties and applications.

Table 2: Examples of Core-Shell Particle Synthesis Involving this compound

Core Material ComponentShell Material ComponentSynthesis Method HighlightReference
Poly(methyl methacrylate-co-allyl methacrylate)Allylhydrido polycarbosilaneStarved-feed emulsion polymerization followed by ATRP. researchgate.net
Poly(ethyl acrylate-co-allyl methacrylate)Not specified in detail, used as an intermediate layer.Used to create a "core-intermediate layer-shell" structure. mdpi.com
Methyl methacrylate and this compoundEthyl acrylate (B77674) and 3-methacryloxypropyl-trimethoxysilaneUsed for creating inverse colloidal crystal structures. researchgate.net

Modification of Organosilicon Intermediates

The reactivity of this compound extends to the functionalization of organosilicon intermediates, leading to the development of novel hybrid materials. A key method for this modification is the platinum-catalyzed hydrosilylation reaction. researchgate.net This process is used to graft this compound onto a silicone hydride copolymer, resulting in a comb-like polydimethylsiloxane (B3030410) structure with methacrylate side chains (PDMS-g-MA). researchgate.net

The synthesis begins with the creation of a silicone hydride copolymer through cationic equilibrium ring opening polymerization of precursors like octamethylcyclotetrasiloxane (B44751) (D4) and 2,4,6,8-tetramethylcyclotetrasiloxane (B1588624) (D4H). researchgate.net This copolymer is then functionalized with this compound. The reaction's progress can be monitored using infrared spectroscopy by observing the disappearance of the Si-H peak (around 2157 cm⁻¹), which indicates the successful grafting of the this compound onto the silicone backbone. researchgate.net This functionalization process typically follows the Chalk-Harrod mechanism and can be completed within 48 hours. researchgate.net

Grafting this compound to the polydimethylsiloxane backbone is advantageous as it introduces reactive methacrylate groups, which can then be used for further crosslinking or polymerization, enabling the formation of complex network structures. researchgate.net

Table 3: Synthesis of Polydimethylsiloxane Grafted with this compound (PDMS-g-MA)

StepDescriptionKey Reactants/IntermediatesReaction TypeMonitoring Technique
1Synthesis of Silicone Hydride CopolymerOctamethylcyclotetrasiloxane (D4), 2,4,6,8-tetramethylcyclotetrasiloxane (D4H)Cationic Equilibrium Ring Opening PolymerizationInfrared and Nuclear Magnetic Resonance Spectroscopy
2Functionalization with this compoundSilicone Hydride Copolymer, this compoundPlatinum-Catalyzed HydrosilylationAttenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)

Computational Studies and Theoretical Modeling

Quantum Mechanical Calculations (e.g., DFT studies of radical attacks)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of free-radical polymerization of vinyl monomers such as allyl methacrylate (B99206) (AMA). These calculations provide detailed information on reaction energetics, transition states, and the relative probabilities of different reaction pathways.

Research employing DFT has been used to model the elementary steps of allyl methacrylate polymerization. researchgate.net One study revealed that, unlike similar monomers such as methyl α-[(allyloxy)methyl]acrylate, this compound does not tend to cyclopolymerize via the formation of 5-membered rings. researchgate.net This highlights how subtle changes in monomer structure can significantly influence polymerization behavior. researchgate.net

Further computational studies have focused on the nature of radical attacks on the this compound monomer, which is crucial for understanding its crosslinking mechanism. unh.edu Quantum calculations have been employed to investigate attacks by initiator fragments like persulfate and hydroxyl radicals. unh.edu This line of inquiry helps to explain the unique crosslinking behavior of this compound, which is known to act as an effective crosslinker, yet can also lead to kinetic retardation due to the formation of stabilized midchain radicals. unh.edu The abstraction of hydrogen atoms is another critical reaction pathway that can be modeled. DFT analysis can predict the behavior of related monomers and explain phenomena like self-crosslinking in the absence of typical crosslinking functionalities, which occurs via chain transfer through hydrogen abstraction from a pendant group. rsc.org

General studies on methacrylate polymerization provide a framework for these specific analyses. Theoretical calculations of Gibbs free energies (ΔG‡) and activation energies (Ea) for a series of methacrylate compounds have shown that semiempirical methods can successfully predict relative activation energies, while DFT methods can more accurately predict absolute activation energies and are used to develop Quantitative Structure-Property Relationship (QSPR) models for propagation rate coefficients (k_p). nih.gov The reactivity of the monomer is influenced by factors including the pendant group size and polarity, which can be rationalized using quantum mechanical tools. researchgate.netresearchgate.net

Table 1: Summary of DFT Study Findings on this compound and Related Monomers
Focus of StudyKey FindingsReference
Cyclization TendenciesDFT models revealed that this compound does not favor cyclopolymerization, in contrast to other allyl acrylate (B77674) derivatives. researchgate.net
Radical Attacks & CrosslinkingQuantum calculations were used to understand persulfate and hydroxyl radical attacks, shedding light on the unique crosslinking mechanism of this compound. unh.edu
Intramolecular ReactionsThe competition between intramolecular cyclopolymerization and homopolymerization of this compound has been a subject of quantum chemical investigation. informahealthcare.com
Hydrogen AbstractionDFT is used to analyze hydrogen abstraction from pendant groups, which can lead to self-crosslinking phenomena in methacrylate polymers. rsc.org

Thermodynamic Modeling (e.g., Henry's Law Constant for volatilization)

Thermodynamic modeling is essential for predicting the environmental fate and transport of chemical compounds. For this compound, a key parameter is the Henry's Law Constant (H), which describes the partitioning of the compound between water and air and is crucial for estimating its tendency to volatilize from aqueous solutions. ethz.ch

The Henry's Law constant for this compound has been estimated using fragment constant estimation methods and structure-activity relationships. One source estimates the constant as 4.1 x 10⁻⁴ atm-m³/mol. nih.gov This value suggests that this compound is expected to volatilize from water surfaces. nih.gov Based on this constant, the volatilization half-life from a model river (1 m deep, 1 m/s flow, 3 m/s wind) is estimated to be 5.7 hours, while the half-life from a model lake (1 m deep, 0.05 m/s flow, 0.5 m/s wind) is estimated at 5.2 days. nih.gov Another estimate provides a similar value of 1.90 x 10⁻⁴ atm-m³/mol, also indicating that volatilization from the water phase is expected to be moderate. oecd.org

These thermodynamic models are not just theoretical; they have practical applications in experimental design. For instance, in aquatic toxicity studies involving this compound, exposure concentrations are often corrected for volatilization using models based on the Henry's Law constant to ensure accurate results. researchgate.netnih.gov

Table 2: Thermodynamic Data for this compound Volatilization
ParameterEstimated ValueImplicationReference
Henry's Law Constant (H)4.1 x 10⁻⁴ atm·m³/molExpected to volatilize from water surfaces. nih.gov
Henry's Law Constant (H)1.90 x 10⁻⁴ atm·m³/molVolatilization from the water phase is expected to be moderate. oecd.org
Volatilization Half-Life (Model River)5.7 hoursRapid volatilization from fast-flowing water. nih.gov
Volatilization Half-Life (Model Lake)5.2 daysSlower volatilization from still or slow-moving water. nih.gov

Molecular Dynamics Simulations of Polymer Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For polymers, MD simulations provide valuable insights into the conformational behavior, structure-property relationships, and dynamics of polymer chains that are often inaccessible by experiment alone.

While specific MD simulation studies focusing exclusively on poly(this compound) are not prevalent in the surveyed literature, the methodology is widely applied to similar poly(alkyl methacrylate)s (PAMAs) and crosslinking systems. nih.govaip.org These studies establish a clear framework for how MD can be used to understand the behavior of poly(this compound).

A key feature of this compound is its ability to act as a crosslinker, due to the reactivity of the allyl group. mdpi.com MD simulations are a powerful tool for modeling the formation of crosslinked polymer networks. aip.org By simulating the crosslinking process, researchers can investigate how factors like crosslink density affect the mechanical properties of the resulting material, such as the Young's modulus and tensile strength. aip.org For poly(this compound), this would involve modeling the reactions of the pendant allyl groups to form covalent bonds between polymer chains.

Table 3: Potential Applications of MD Simulations for Poly(this compound)
Area of InvestigationPotential InsightsRelevant Comparative Studies
Crosslinking MechanismElucidation of network formation; correlation between crosslink density and mechanical properties (e.g., elasticity, tensile strength). aip.org
Surface PropertiesPrediction of surface segregation and orientation of allyl side-chains; calculation of surface tension. nih.gov
Polymer Chain ConformationCalculation of radius of gyration and end-to-end distance to determine chain stiffness, size, and shape in melt or solution. icm.edu.pl
Polymer-Solvent InteractionsEvaluation of miscibility and affinity with different solvents or foulants by calculating radial distribution functions and the second virial coefficient. nih.gov

Q & A

Q. What are the common synthetic methodologies for preparing AMA-based polymers, and how do reaction conditions influence their properties?

AMA-based polymers are synthesized via controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP). For example, bulk ATRP of AMA using ethyl-2-bromoisobutyrate as an initiator and CuBr/N-pentamethyldiethylenetriamine as a catalyst system produces poly(allyl methacrylate) (PAMA) with controlled molecular weights and syndiotactic microstructure . Reaction parameters like temperature (e.g., 100°C for gradient copolymers) and monomer feed ratios (e.g., AMA:butyl acrylate = 1:1) significantly affect crosslinking density and gelation behavior, as validated by Flory’s gelation theory .

Q. How can functional group conversions in AMA-containing resins be quantitatively monitored during photopolymerization?

Near-infrared (NIR) FTIR spectroscopy is a robust method for tracking methacrylate (6164 cm⁻¹) and allyl ether (6132 cm⁻¹) group conversions. Overlapping peaks are resolved using Gaussian fitting deconvolution. For instance, in thiol-ene-methacrylate dental resins, triplicate experiments with 1.0 mm glass spacers ensure reproducibility, though norbornene groups may require alternative detection due to weak NIR signals .

Q. What analytical techniques are essential for characterizing AMA copolymers?

Key methods include:

  • Size exclusion chromatography (SEC) : Determines molecular weight distributions and sol/gel fractions .
  • ¹H NMR : Identifies copolymer composition and gradient microstructure (e.g., syndiotactic arrangements in PAMA) .
  • FTIR : Monitors polymerization kinetics and functional group conversions .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., methacryloyl vs. allyl groups) influence copolymerization kinetics?

AMA’s methacryloyl groups exhibit higher reactivity (reactivity ratio r₁ = 2.58) compared to allyl groups (r₂ = 0.51). This disparity creates gradient copolymers in ATRP systems, as shown in AMA/butyl acrylate systems analyzed via Mayo-Lewis terminal models and Bernoullian statistics. Crosslinking density correlates with initiator concentration (e.g., 0.02–0.1 mol/L) and catalyst type (CuCl vs. CuBr) .

Q. What strategies mitigate polymerization shrinkage stress in AMA-modified dental resins?

Incorporating allyl sulfide groups via thiol-ene chemistry reduces stress by enabling reversible addition-fragmentation chain transfer (AFCT). However, methacrylate-dominated systems exhibit irreversible AFCT, limiting stress reduction. Optimizing the allyl sulfide:methacrylate ratio (e.g., 1:4 molar) balances stress reduction with mechanical integrity .

Q. How can kinetic models resolve data contradictions in Diels-Alder reactions involving AMA?

In catalytic [4+2] cycloadditions (e.g., AMA with 2,3-dimethylbuta-1,3-diene), second-order kinetics (rate constant k = 0.05–0.15 L/mol·s at 303–333 K) are validated via least-squares fitting of anamorphoses. Discrepancies arise at high conversions due to diffusion limitations, requiring Arrhenius-based adjustments to activation energy (~45 kJ/mol) .

Q. What role does AMA play in enhancing polyethylene crosslinking efficiency?

AMA acts as a polyfunctional monomer in radiation-induced crosslinking, reducing the incipient gelation dose from 0.5 μrad (pure polyethylene) to 0.02 μrad. This 25-fold efficiency gain is attributed to allyl groups facilitating radical recombination, as demonstrated in GelDose studies with allyl acrylate analogs .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in AMA polymerization studies?

  • Triplicate trials : Essential for kinetic analyses (e.g., FTIR conversion tracking) .
  • Standardized protocols : Detailed catalyst preparation (e.g., CuBr/PMDETA molar ratios) and reaction quenching methods .
  • Supporting information : Submit raw chromatographic data (e.g., SEC traces) and NMR spectra as supplementary files .

Q. What statistical approaches validate copolymerization mechanisms?

Compare experimental gel points (e.g., 15–30% conversion in ATRP) with Gordon’s theoretical predictions. Use chi-squared tests to assess deviations caused by unequal vinyl group reactivities .

Safety and Compliance

Q. What precautions are necessary when handling AMA in laboratory settings?

AMA requires MEHQ inhibitors (50–185 ppm) to prevent premature polymerization. Subchronic dermal toxicity studies in rabbits (0–100 mg/kg/day) recommend PPE (gloves, goggles) and fume hoods for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.